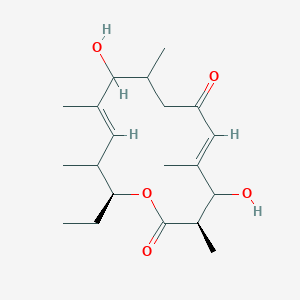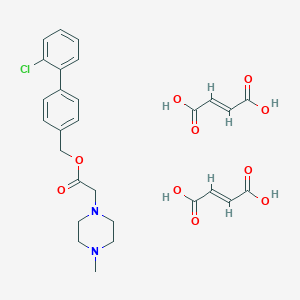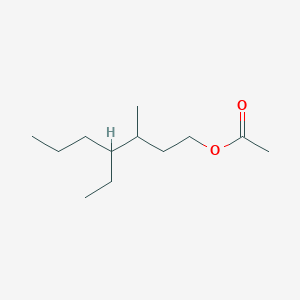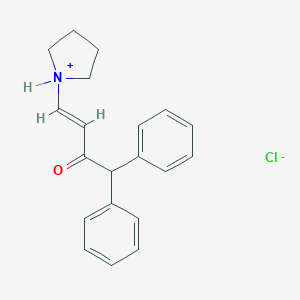
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride, commonly known as DPH, is a chemical compound that is widely used in scientific research. It belongs to the class of arylalkenones and is a potent inhibitor of the enzyme aldose reductase. DPH is synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well-known.
Mechanism of Action
DPH is a potent inhibitor of aldose reductase, which is involved in the polyol pathway of glucose metabolism. The polyol pathway is a secondary pathway for glucose metabolism that is activated under hyperglycemic conditions. In this pathway, glucose is converted to sorbitol by aldose reductase, which is then converted to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and fructose in cells can lead to osmotic stress, oxidative stress, and cellular damage. DPH inhibits aldose reductase by binding to its active site and preventing the conversion of glucose to sorbitol.
Biochemical and Physiological Effects
DPH has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the accumulation of sorbitol and fructose in cells, which can prevent or delay the development of diabetic complications such as retinopathy, nephropathy, and neuropathy. DPH has also been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing apoptosis or inhibiting angiogenesis. In addition, DPH has been shown to have antioxidant properties, which can protect cells from oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
DPH has several advantages for lab experiments. It is a potent and specific inhibitor of aldose reductase, which makes it a useful tool for studying the polyol pathway of glucose metabolism. It is also relatively easy to synthesize using a variety of methods. However, DPH has some limitations for lab experiments. It is a potent inhibitor of aldose reductase, which can lead to off-target effects and complications. In addition, DPH has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DPH. One area of research is the development of more potent and specific inhibitors of aldose reductase. Another area of research is the investigation of the potential use of DPH in the treatment of cancer, either alone or in combination with other anticancer agents. In addition, the antioxidant properties of DPH could be further explored for their potential use in the treatment of oxidative stress-related diseases. Finally, the development of more efficient and scalable synthesis methods for DPH could facilitate its use in scientific research.
Synthesis Methods
DPH can be synthesized using a variety of methods, including the condensation of 1-phenyl-1-pyrrolidin-2-one with benzaldehyde, followed by the reduction of the resulting enamine with sodium borohydride. Another method involves the reaction of 1-phenyl-1-pyrrolidin-2-one with benzaldehyde in the presence of a Lewis acid catalyst, followed by the reduction of the resulting enamine with sodium borohydride. DPH can also be synthesized using the reaction of 1-phenyl-1-pyrrolidin-2-one with benzaldehyde in the presence of a palladium catalyst, followed by the reduction of the resulting enamine with hydrogen gas.
Scientific Research Applications
DPH is widely used in scientific research, particularly in the field of diabetes research. It is a potent inhibitor of the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism. The inhibition of aldose reductase by DPH has been shown to prevent or delay the development of diabetic complications such as retinopathy, nephropathy, and neuropathy. DPH has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
100482-65-3 |
|---|---|
Product Name |
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride |
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
(E)-1,1-diphenyl-4-pyrrolidin-1-ium-1-ylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C20H21NO.ClH/c22-19(13-16-21-14-7-8-15-21)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h1-6,9-13,16,20H,7-8,14-15H2;1H/b16-13+; |
InChI Key |
TYRFTFDMBTXXKL-ZUQRMPMESA-N |
Isomeric SMILES |
C1CC[NH+](C1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES |
C1CC[NH+](C1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
C1CC[NH+](C1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
synonyms |
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



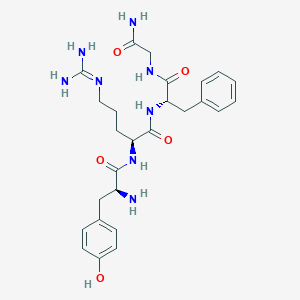
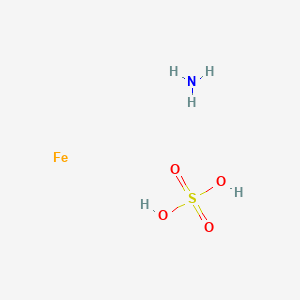
![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)

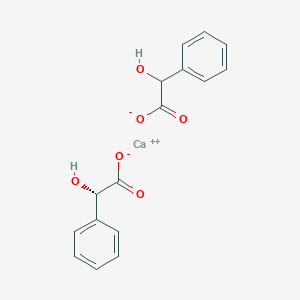
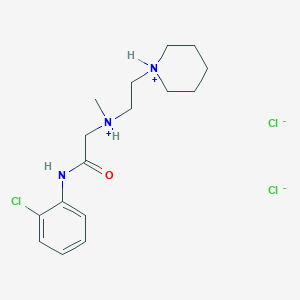

![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
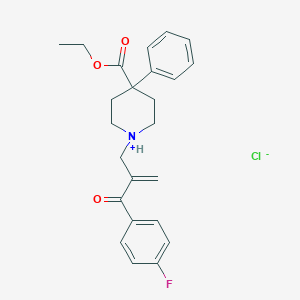
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
